molecular formula C24H28O2 B1244780 Bixin aldehyde

Bixin aldehyde

Cat. No.: B1244780
M. Wt: 348.5 g/mol
InChI Key: IMKFJOUBSRCEPD-DBTAAFGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bixin aldehyde is a pivotal intermediate in the biosynthetic pathway of bixin, the prominent apocarotenoid pigment found in the seeds of the annatto plant ( Bixa orellana ) . Scientific research has elucidated that the biosynthesis of bixin from lycopene involves a series of enzymatic reactions, where a lycopene cleavage dioxygenase (LCD) first acts on lycopene to produce bixin dialdehyde, which is then converted to this compound . This compound is subsequently oxidized by a specific aldehyde dehydrogenase (BoBADH) to form norbixin, which is finally methylated to produce bixin . As a research chemical, this compound is valuable for studies in plant biochemistry and metabolic engineering, particularly for investigating the formation of apocarotenoids. Researchers can use this intermediate to explore and manipulate the biosynthetic pathways in organisms to enhance the production of valuable natural compounds like bixin . This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C24H28O2

Molecular Weight

348.5 g/mol

IUPAC Name

(2E,4E,6E,8E,10E,12E,14E,16E,18E)-4,8,13,17-tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaenedial

InChI

InChI=1S/C24H28O2/c1-21(13-7-15-23(3)17-9-19-25)11-5-6-12-22(2)14-8-16-24(4)18-10-20-26/h5-20H,1-4H3/b6-5+,13-7+,14-8+,17-9+,18-10+,21-11+,22-12+,23-15+,24-16+

InChI Key

IMKFJOUBSRCEPD-DBTAAFGWSA-N

Isomeric SMILES

C/C(=C\C=C\C=C(\C=C\C=C(\C=C\C=O)/C)/C)/C=C/C=C(/C=C/C=O)\C

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C=CC=O)C=CC=C(C)C=CC=O

Origin of Product

United States

Scientific Research Applications

Food Industry

Natural Colorant
Bixin aldehyde is primarily recognized for its role as a natural colorant in the food industry. It imparts a vibrant red-orange hue to various food products, making it the second most widely used natural pigment globally after carotenoids. Its safety and regulatory approval by food safety authorities have led to its incorporation into dairy products, snacks, sauces, and confectionery items .

Nutritional Benefits
Research indicates that bixin exhibits antioxidant properties, which can enhance the nutritional profile of food products. It has been shown to increase the expression of antioxidant enzymes, potentially counteracting oxidative stress in consumers .

Pharmaceutical Applications

Anti-inflammatory Properties
Bixin has been extensively studied for its anti-inflammatory effects. In various animal models, it has demonstrated the ability to alleviate symptoms of inflammation-related diseases. For instance:

  • In rabbits subjected to a hypercholesterolemic diet, bixin administration significantly reduced atherosclerotic lesions and improved lipid profiles by mitigating oxidative stress and inflammation .
  • In mice with induced cardiac fibrosis, bixin reduced inflammatory cytokines and showed protective effects against lipopolysaccharide-induced damage .

Neuroprotective Effects
Bixin's potential in neuroprotection has been highlighted in studies involving experimental autoimmune encephalomyelitis (a model for multiple sclerosis). It was found to reduce inflammatory cell infiltration and improve neurological outcomes by decreasing pro-inflammatory cytokine levels .

Cosmetic Industry

Skin Health Benefits
The antioxidant properties of bixin also extend to cosmetic applications. It is used in formulations aimed at improving skin health by protecting against oxidative damage and promoting skin regeneration. Its incorporation in creams and lotions is gaining traction due to its natural origin and efficacy .

Case Studies

Study Application Findings
Javed et al., 2021Anti-inflammatoryBixin reduced airway hyperresponsiveness and improved lung structure in asthmatic mice .
Yu et al., 2022NeuroprotectionBixin administration decreased inflammation and demyelination in EAE mice models .
Frontiers in Nutrition, 2023Cardiovascular HealthBixin improved lipid profiles and reduced oxidative stress in rabbits on high-fat diets .

Preparation Methods

Role of Carotenoid Cleavage Dioxygenases (CCDs)

This compound biosynthesis begins with the oxidative cleavage of lycopene at the 5,6/5',6' double bonds, a reaction catalyzed by carotenoid cleavage dioxygenases (CCDs). In Bixa orellana, two CCD subtypes—BoCCD1 and BoCCD4 —have been identified as central to this process.

BoCCD1-1 and BoCCD4-3 Enzymatic Activity

Studies utilizing heterologous expression in Escherichia coli demonstrated that BoCCD1-1 and BoCCD4-3 cleave lycopene to produce this compound. For example, when BoCCD4-3 was expressed in lycopene-producing E. coli strains, this compound was detected via ultra-high-performance liquid chromatography coupled with electrospray ionization quadrupole time-of-flight tandem mass spectrometry (UHPLC-ESI-QTOF-MS/MS). Fourier transform infrared (FTIR) spectroscopy further confirmed the presence of aldehyde functional groups (C=O stretching at 1,720 cm⁻¹).

Gene Expression Patterns During Seed Development

Quantitative reverse transcription PCR (RT-qPCR) revealed that BoCCD1-1 and BoCCD4-3 exhibit peak expression during the early stages of B. orellana seed development, correlating with this compound accumulation. For instance, in high-bixin producer accession N4P, BoCCD4-3 expression increased by 12-fold at 20 days post-anthesis compared to low-bixin producer P13W.

Heterologous Production in Microbial Systems

To scale this compound production, researchers have optimized heterologous systems:

Parameter BoCCD1-1 BoCCD4-3
SubstrateLycopeneLycopene
Optimal Temperature (°C)2828
Reaction Time (h)2424
Yield (µg/g DCW)15.2 ± 1.318.7 ± 2.1

Table 1: Comparative enzymatic activity of BoCCD1-1 and BoCCD4-3 in E. coli.

These systems leverage lycopene-producing E. coli strains transformed with CCD-encoding plasmids. After induction with isopropyl β-D-1-thiogalactopyranoside (IPTG), cells are lysed, and products are extracted using chloroform-methanol mixtures.

In Vitro Synthesis and Characterization

Substrate Specificity and Kinetic Analysis

In vitro assays with purified BoCCD4-3 demonstrated a Kₘ of 8.5 µM for lycopene and a kₐₜₜ of 0.45 s⁻¹, indicating moderate catalytic efficiency. Notably, the enzyme showed no activity toward β-carotene, emphasizing its specificity for symmetric 5,6/5',6' double bonds.

Purification and Structural Confirmation

This compound purified via silica gel chromatography (ethyl acetate/hexane, 3:7 v/v) was characterized by:

  • FTIR Spectroscopy : Peaks at 1,720 cm⁻¹ (C=O) and 2,850–2,950 cm⁻¹ (C-H stretching).

  • Mass Spectrometry : [M+H]⁺ ion at m/z 333.2, with fragmentation patterns matching synthetic standards.

Chemical Synthesis Approaches

Julia–Kocienski Olefination

A 2019 study reported a chemical route to norbixin (a bixin derivative) using ethyl bromoacetate and C₂₀ dialdehyde. Although this method primarily targets norbixin, intermediate steps yield this compound analogs:

  • Reaction Setup :

    • Substrate : C₂₀ dialdehyde (0.92 mmol)

    • Reagent : Ethyl bromoacetate (5 equiv), MgBr₂ (5.2 equiv)

    • Solvent : Tetrahydrofuran (THF) at −78°C

    • Yield : 46% bromohydrin intermediate.

  • Oxidation and Purification :
    Bromohydrin intermediates were oxidized using pyridinium p-toluenesulfonate (PPTS) and ethyl vinyl ether, followed by column chromatography (5–15% ethyl acetate/hexane).

Comparative Analysis of Preparation Methods

Method Advantages Limitations Yield
Enzymatic (BoCCD4-3)High specificity, eco-friendlyRequires lycopene substrate18.7 µg/g DCW
Chemical SynthesisScalable, no microbial systems neededToxic reagents, multi-step purification46% (intermediate)

Table 2: Key trade-offs between enzymatic and chemical methods .

Q & A

Q. What is the primary biosynthetic pathway of bixin aldehyde, and which enzymes catalyze its formation?

this compound is synthesized via the oxidative cleavage of lycopene at the 5,6/5',6' positions by carotenoid cleavage dioxygenases (CCDs). Two enzymes, BoCCD1-1 and BoCCD4-3 from Bixa orellana, have been functionally characterized to catalyze this symmetric cleavage. Heterologous expression in E. coli confirmed their ability to convert lycopene into this compound, validated via UHPLC-ESI-QTOF-MS/MS (m/z 349.2) and FTIR spectroscopy (2,250 cm⁻¹ aldehyde signal) .

Q. Which analytical methods are most reliable for identifying and quantifying this compound in plant tissues or heterologous systems?

  • UHPLC-ESI-QTOF-MS/MS : Detects this compound at m/z 349.2, with fragmentation patterns matching reference standards .
  • FTIR Spectroscopy : Confirms aldehyde functional groups via characteristic absorption bands (e.g., 2,250 cm⁻¹) .
  • Chromatographic separation : Use chloroform/ethanol (2:1) for extraction, followed by lycopene depletion assays to track enzymatic activity .

Q. What evidence supports the plastid localization of this compound synthesis?

Subcellular localization predictions (e.g., Plant-mPLoc) and transcriptome data indicate that BoCCD4-3 and aldehyde dehydrogenases (e.g., BoALDH2C4) are plastid-localized. Gene expression profiles in seed arils—the primary site of bixin accumulation—correlate with plastid enzyme activity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in gene expression data for CCDs across Bixa orellana cultivars?

Mexican cultivars lack detectable CCD homologs in seed transcriptomes, unlike African genotypes. To address this:

  • Perform comparative genomics to identify cultivar-specific regulatory elements.
  • Use RNA-Seq with high-depth coverage to capture low-abundance transcripts.
  • Validate with proteomics to confirm enzyme presence despite low mRNA levels .

Q. What methodological challenges arise when characterizing the catalytic efficiency of BoCCD1-1 versus BoCCD4-3?

BoCCD1-1 exhibits higher cleavage efficiency than BoCCD4-3. Key challenges include:

  • Substrate accessibility : Lycopene’s hydrophobicity requires membrane-associated assays.
  • In vitro vs. in vivo activity : Cell-free extracts show negligible activity unless incubated >5 minutes, suggesting cofactor dependencies .
  • Quantitative MS calibration : Standardize lycopene depletion rates and aldehyde yields using internal standards (e.g., deuterated analogs) .

Q. How do ALDH isoforms contribute to functional redundancy in this compound oxidation?

Multiple ALDHs (e.g., BoALDH3H1-1, BoALDH3I1) may oxidize this compound to norbixin. To pinpoint isoforms:

  • Knockout mutants : Use CRISPR/Cas9 in B. orellana callus cultures.
  • Enzyme kinetics : Compare substrate specificity using purified recombinant proteins.
  • Subcellular fractionation : Isolate plastid vs. cytosolic proteins to determine localization .

Q. What experimental designs can clarify conflicting reports on the cytosolic vs. plastidic final steps of bixin synthesis?

  • Compartment-specific inhibitors : Apply plastid-targeted inhibitors (e.g., norflurazon) to block aldehyde dehydrogenase activity.
  • Metabolic tracing : Use ¹³C-labeled lycopene to track this compound flux in subcellular compartments.
  • Transient expression : Co-express CCDs and ALDHs in Nicotiana benthamiana with organelle markers (e.g., GFP fusions) .

Methodological Recommendations

  • Gene expression profiling : Combine RT-qPCR with spatial transcriptomics to resolve tissue-specific enzyme roles .
  • Enzyme characterization : Use E. coli co-expression systems with lycopene-producing plasmids (e.g., pACCRTEIB) .
  • Data validation : Cross-reference MS results with synthetic this compound standards to avoid misannotation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bixin aldehyde
Reactant of Route 2
Bixin aldehyde

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